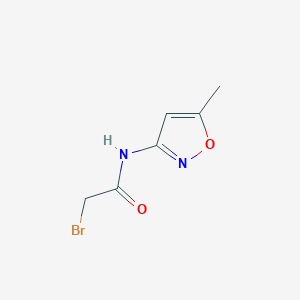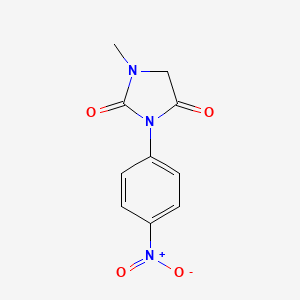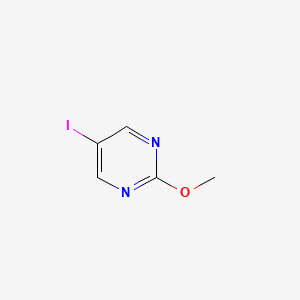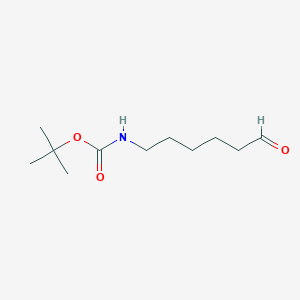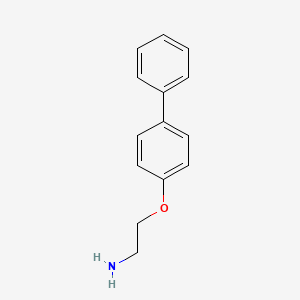
4-(ビフェニル-4-イルオキシ)エタンアミン
概要
説明
2-([1,1'-Biphenyl]-4-yloxy)ethanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-Biphenyl]-4-yloxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-Biphenyl]-4-yloxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
非対称合成における生体触媒
この化合物は、キラルアミンの非対称合成を促進するために生体触媒の分野で使用されます。 キラルアミンは、多くの薬物の基礎となる成分であるため、製薬業界において非常に重要です。 トランスアミナーゼ触媒反応における「4-(ビフェニル-4-イルオキシ)エタンアミン」の使用により、エナンチオマー的に純粋なアミンを製造することができ、これは従来の化学合成と比較して、より環境に優しく持続可能な方法です .
酵素工学
研究者は、「4-(ビフェニル-4-イルオキシ)エタンアミン」を酵素の合理的設計に用いています。 トランスアミナーゼなどの酵素との相互作用を理解することにより、科学者は酵素の活性部位に突然変異を導入して、かさ高いケトン基質に対する触媒効率と選択性を向上させることができます . これは、高特異性と効率が要求される産業用途にとって重要な意味を持ちます。
医薬品開発
この化合物は、医薬品開発における構成要素として役立ちます。 医薬品製造の中間体として頻繁に使用されるキラルアミンの合成における役割は、その重要性を強調しています。 これらのアミンを高エナンチオ選択性で製造できることは、効果的で安全な医薬品を開発するために不可欠です .
農薬合成
医薬品における用途と同様に、「4-(ビフェニル-4-イルオキシ)エタンアミン」は農薬の合成にも使用されます。 この業界における純粋なキラルアミンに対する需要は、生体触媒プロセスでこの化合物を用いることで提供される環境に優しい合成経路によって満たされています .
分子動力学シミュレーション
この化合物は、酵素-基質相互作用を研究するための分子動力学シミュレーションで使用されます。 これらのシミュレーションは、さまざまな基質に対する酵素の挙動を予測し、特定の反応に適した性質を持つ酵素を設計するのに役立ちます .
グリーンケミストリー
「4-(ビフェニル-4-イルオキシ)エタンアミン」は、グリーンケミストリーの実践を促進する役割を果たしています。 生体触媒におけるその使用は、環境への影響を最小限に抑えるというグリーンケミストリーの原則に沿って、過酷な化学物質やエネルギー集約的なプロセスへの依存を減らします .
教育研究
学術的な設定では、この化合物は、化学と生物工学における高度な概念を教えるためのケーススタディとして使用されます。 これは、酵素設計やグリーンケミストリーなど、現実世界のシナリオに理論的な知識がどのように適用されるかの実用的な例を提供します .
分析化学
最後に、「4-(ビフェニル-4-イルオキシ)エタンアミン」は、キラル分離および分析のための新しい方法を開発するために分析化学で使用できます。 エナンチオマーを分離および定量化できることは、製薬業界の品質管理にとって重要です .
Safety and Hazards
将来の方向性
Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, including 2-([1,1’-Biphenyl]-4-yloxy)ethanamine, are promising . The continuous screening and characterization of potential ω-transaminases from various microbial strains could lead to the discovery of more efficient catalysts . Furthermore, the incorporation of ω-transaminases in multi-enzymatic cascades could significantly improve their synthetic applicability in the synthesis of complex chemical compounds .
作用機序
Target of Action
The primary target of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the amine transaminase enzyme . This enzyme plays a crucial role in the transfer of an amino group from a primary amine compound to a ketone compound and vice versa .
Mode of Action
The compound interacts with its target, the amine transaminase, through a process known as nucleophilic addition . This interaction results in the formation of an internal aldimine between a pyridoxal phosphate (PLP) bound to the enzyme and a catalytic lysine . This aldimine then reacts with the amino donor, yielding an external aldimine .
Biochemical Pathways
The action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine affects the ω-transaminase-mediated biocatalysis pathway . This pathway is crucial for the enantioselective synthesis of chiral amines, which are important components of many pharmaceuticals and industrially important fine chemicals .
Result of Action
The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the production of enantiomerically pure (S)-amine . The compound achieves this by improving the reaction rate by more than 1716-fold toward the bulky ketone under study .
生化学分析
Biochemical Properties
2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amine transaminases, which catalyze the transfer of an amino group from a primary amine compound to a ketone compound and vice versa, using pyridoxal phosphate (PLP) as a cofactor . This interaction is crucial for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals.
Cellular Effects
2-([1,1’-Biphenyl]-4-yloxy)ethanamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For instance, it can interact with cell surface receptors, triggering a cascade of intracellular signaling events that alter gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-([1,1’-Biphenyl]-4-yloxy)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which increase the compound’s water solubility and facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-(4-phenylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBRFAGCUJYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

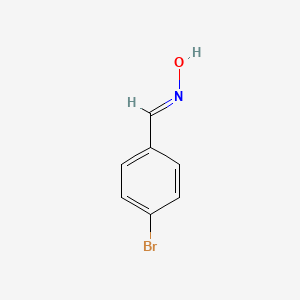
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)
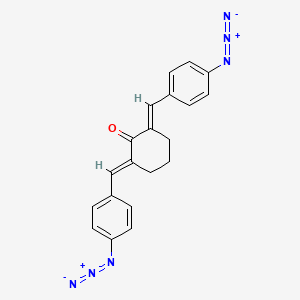
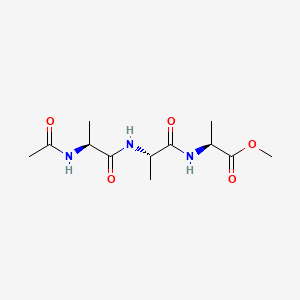
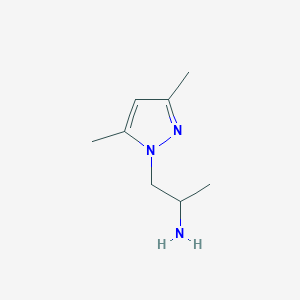
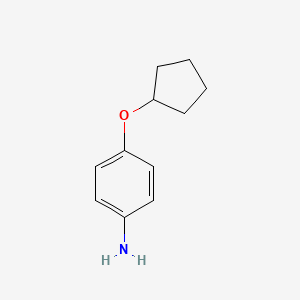

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
